molecular formula C16H12ClN7O2S2 B2578561 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 922556-09-0

2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2578561
CAS No.: 922556-09-0
M. Wt: 433.89
InChI Key: VGRYRVYXOVIWPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (CAS# 922556-09-0) is a synthetic complex heterocyclic compound with a molecular formula of C16H12ClN7O2S2 and a molecular weight of 433.9 g/mol . This reagent features a unique hybrid structure, integrating a 4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl scaffold linked via a thioether bridge to a 5-methyl-1,3,4-thiadiazol-2-yl acetamide group. The pyrazolopyrimidine core is a known pharmacophore in medicinal chemistry, often associated with kinase inhibition, while the 1,3,4-thiadiazole moiety is a bioisostere of pyrimidine nucleotides, which grants its derivatives the ability to potentially disrupt critical cellular processes like DNA replication in cancer cells . The presence of the 3-chlorophenyl substituent further modulates the compound's electronic properties and steric profile. This specific molecular architecture makes it a compound of significant interest for advanced research applications, particularly in the screening and development of novel anticancer agents and targeted therapies. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN7O2S2/c1-8-22-23-16(28-8)19-12(25)7-27-15-20-13-11(14(26)21-15)6-18-24(13)10-4-2-3-9(17)5-10/h2-6H,7H2,1H3,(H,19,23,25)(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRYRVYXOVIWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a pyrazolo[3,4-d]pyrimidine core known for diverse biological activities, particularly in cancer therapy and kinase inhibition.

Structural Features

The compound's structure can be broken down into several key components:

  • Pyrazolo[3,4-d]pyrimidine Core : This scaffold is linked to various substituents that enhance its biological activity.
  • Thioether Linkage : This feature may contribute to the compound's ability to interact with biological targets.
  • Acetamide Group : Enhances solubility and bioavailability.
  • Thiadiazole Moiety : Known for its pharmacological properties, including antimicrobial and antitumor activities.

Biological Activity Overview

The biological activity of this compound has been primarily associated with its ability to inhibit various kinases involved in cancer progression. Notably, it has shown potential as an inhibitor of Src kinase, which plays a crucial role in tumorigenesis.

In Vitro Studies

Research indicates that compounds similar to this one exhibit significant anticancer properties. For instance:

  • Src Kinase Inhibition : Studies have shown that related pyrazolo[3,4-d]pyrimidines effectively inhibit Src kinase activity in glioblastoma models, leading to decreased cell viability and enhanced sensitivity to radiation therapy .
CompoundTarget KinaseIC50 (µM)Effect
SI388Src0.12Inhibits cell growth in GBM
1aSrc0.15Reduces tumor volume in CML models
1bAbl0.10Effective in neuroblastoma models

Case Studies

  • Glioblastoma Models : The compound was tested on U251 and T98G glioblastoma cell lines. Treatment with ascending concentrations (10 nM and 1 µM) resulted in significant inhibition of Src phosphorylation, demonstrating its potential as a therapeutic agent against aggressive brain tumors .
  • Xenograft Mouse Models : In vivo studies have shown that derivatives of this compound can significantly reduce tumor volumes in xenograft models of osteosarcoma and chronic myelogenous leukemia (CML), indicating strong anticancer efficacy .

The mechanism through which this compound exerts its biological effects primarily involves the inhibition of tyrosine kinases such as Src and Bcr-Abl. These kinases are often upregulated in various cancers, contributing to uncontrolled cellular proliferation and survival.

Enzymatic Activity

The enzymatic assays conducted on various derivatives demonstrated varying degrees of inhibition against Src and Abl kinases:

CompoundKi (nM)% Inhibition at 100 µM
SI3885085
1a7075
1b3090

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) bridge between the pyrazolopyrimidine and acetamide moieties undergoes nucleophilic substitution under acidic or basic conditions. This reaction is critical for modifying the sulfur-containing linkage.

Reaction TypeReagents/ConditionsProduct/OutcomeYield/Reference
Nucleophilic attackAlkyl halides, K₂CO₃, DMF, 80°CSubstituted thioether derivatives55–70%

Example :
Reaction with chloroacetyl chloride in dimethylformamide (DMF) at 0–5°C produces chloroacetamide intermediates, which are precursors for further functionalization .

Hydrolysis of the Acetamide Group

The acetamide (-NHCOCH₃) group undergoes hydrolysis under acidic or alkaline conditions to form carboxylic acid derivatives.

Reaction TypeReagents/ConditionsProduct/OutcomeApplication
Acid hydrolysisHCl (concentrated), refluxCarboxylic acid derivativeBioactivity modulation
Base hydrolysisNaOH (10%), ethanol, 60°CSodium carboxylate intermediateSalt formation

Mechanistic Insight :
Hydrolysis proceeds via nucleophilic attack by water or hydroxide ions on the carbonyl carbon, followed by cleavage of the amide bond.

Cyclization Reactions

The compound participates in cyclization reactions under dehydrating conditions to form fused heterocyclic systems .

Reaction TypeReagents/ConditionsProduct/OutcomeSignificance
Intramolecular cyclizationPOCl₃, 110°C, 4hPyrazolo[3,4-d]pyrimidine-fused ringsEnhanced bioactivity

Example :
Cyclization with phosphoryl chloride (POCl₃) forms tricyclic structures, improving binding affinity to kinase targets .

Condensation with Steroidal Moieties

Condensation reactions with steroidal aldehydes (e.g., epiandrosterone) yield Schiff base derivatives, enhancing pharmacological properties .

Reaction TypeReagents/ConditionsProduct/OutcomeYield
Schiff base formationAcetylated steroids, H₂SO₄, grindingSteroid-conjugated thiadiazole derivatives55–62%

Key Data :

  • IR spectral confirmation: C=N stretch at 1633–1638 cm⁻¹ .

  • ¹H NMR (DMSO-d₆): δ 8.41 ppm (H-2 indole), 4.55 ppm (CH-3 steroid) .

Electrophilic Aromatic Substitution

The 3-chlorophenyl group undergoes electrophilic substitution (e.g., bromination or nitration) at the para position.

Reaction TypeReagents/ConditionsProduct/OutcomeSelectivity
BrominationBr₂, FeBr₃, CHCl₃, 25°C4-Bromo-3-chlorophenyl derivativePara > meta

Complexation with Metal Ions

The thiadiazole and pyrazolopyrimidine moieties act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming bioactive complexes .

Metal IonReaction ConditionsComplex StructureBiological Effect
Cu²⁺Ethanol, 60°C, 2hOctahedral geometryEnhanced cytotoxicity

Analytical Confirmation :

  • UV-Vis: λₘₐₐ at 420–450 nm (d-d transitions) .

  • Mass spectrometry: [M + Cu]²⁺ peaks observed .

Oxidation of the Thioether Linkage

The thioether group is oxidized to sulfoxide or sulfone derivatives using peroxides .

Oxidizing AgentConditionsProductApplication
H₂O₂Acetic acid, 50°CSulfoxide derivativeMetabolite study
mCPBACH₂Cl₂, 0°CSulfone derivativeStability enhancement

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Impact on Properties

Compound Class Core Structure Key Substituents Biological Activity Reference
Target Compound Pyrazolo[3,4-d]pyrimidine 3-Chlorophenyl, thio-thiadiazole-acetamide Not explicitly reported
Pyrazolo[3,4-d]pyrimidinones Pyrazolo-pyrimidinone Phenyl, oxoethylthio groups Anticancer, antimicrobial
Thieno[2,3-d]pyrimidines Thieno-pyrimidine Triazole, aryl/alkyl azide derivatives Antimicrobial
  • Thiadiazole vs. Triazole : The 1,3,4-thiadiazole in the target compound may confer greater metabolic stability than 1,2,3-triazole derivatives due to reduced susceptibility to enzymatic cleavage .
  • Thioether Linkage : Unlike oxygen or methylene linkages in analogues, the thioether may enhance radical scavenging or metal-binding properties .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?

The compound is synthesized via nucleophilic substitution and condensation reactions. A common approach involves reacting a pyrazolo[3,4-d]pyrimidinone core (e.g., 1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-thiol) with α-chloroacetamide derivatives (e.g., 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide) under basic conditions (K₂CO₃ in DMF) . Key intermediates include halogenated pyrimidine precursors and thiol-functionalized heterocycles. Purification typically involves recrystallization or column chromatography .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural elucidation : Use NMR (¹H/¹³C) to confirm substitution patterns, particularly the thioether linkage and acetamide moiety. IR spectroscopy verifies functional groups (e.g., hydroxyl, thiadiazole ring) .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion confirmation .
  • Crystallography : Single-crystal X-ray diffraction resolves stereoelectronic effects in the pyrazolo-pyrimidine core .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structural analogs (e.g., pyrazolo[3,4-d]pyrimidines with thiadiazole substituents) show:

  • Kinase inhibition : Potential ATP-competitive binding in tyrosine kinases due to the pyrimidine scaffold .
  • Antimicrobial activity : Thiadiazole moieties enhance activity against Gram-positive bacteria .
  • Proteomics applications : Acetamide derivatives are used as biochemical probes for protein interaction studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Temperature control : Maintain 60–80°C during thioether bond formation to minimize side reactions (e.g., oxidation of thiols) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while adding catalytic KI improves nucleophilic substitution kinetics .
  • Workflow automation : Use flow chemistry for precise control of exothermic steps (e.g., POCl₃-mediated cyclization) .

Q. How do structural modifications (e.g., halogen substitution, heterocycle variation) impact bioactivity?

  • 3-Chlorophenyl group : Enhances lipophilicity and membrane permeability, critical for intracellular targets .
  • Thiadiazole vs. oxadiazole : Thiadiazole improves metabolic stability but may reduce solubility; substitution with methyl groups balances these properties .
  • Hydroxyl group position : The 4-hydroxy pyrimidine moiety is essential for hydrogen bonding in kinase active sites .

Q. How can contradictory data on biological activity be resolved?

  • Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial studies) across labs to reduce discrepancies .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) clarifies binding modes and explains species-specific effects .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

  • Purification bottlenecks : Replace column chromatography with fractional crystallization for large batches .
  • Byproduct formation : Optimize stoichiometry (e.g., 1.1:1 molar ratio of thiol to chloroacetamide) to suppress dimerization .
  • Regulatory compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., DMF < 880 ppm) .

Q. What advanced spectroscopic methods validate electronic effects in the pyrazolo-pyrimidine core?

  • DFT calculations : Predict UV-Vis absorption maxima and compare with experimental data to confirm π-π* transitions .
  • EPR spectroscopy : Detect radical intermediates during oxidation of the thioether group .
  • Solid-state NMR : Resolve conformational flexibility in the acetamide side chain .

Methodological Notes

  • Data interpretation : Cross-reference PubChem entries (e.g., CID 145996356) with primary literature to avoid reliance on unverified sources .
  • Safety protocols : Handle chlorinated intermediates (e.g., α-chloroacetamides) under inert atmospheres to prevent hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.